molecular formula C13H17NO3 B14257605 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde CAS No. 220090-92-6

2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde

Cat. No.: B14257605
CAS No.: 220090-92-6
M. Wt: 235.28 g/mol
InChI Key: WKIIOSJTGLRQBE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a hydroxy group, a methyl group, and a morpholin-4-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde typically involves the reaction of 2-Hydroxy-5-methylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solution under reflux conditions for about an hour. The resulting solution is then left to crystallize, yielding the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The hydroxy and methyl groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various reagents can be used depending on the specific substitution reaction desired.

Major Products

    Oxidation: 2-Hydroxy-5-methylbenzoic acid.

    Reduction: 2-Hydroxy-5-methylbenzyl alcohol.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxy and morpholin-4-ylmethyl groups may play a role in its biological activity by facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde is unique due to the presence of both the hydroxy and morpholin-4-ylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

220090-92-6

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

2-hydroxy-5-methyl-3-(morpholin-4-ylmethyl)benzaldehyde

InChI

InChI=1S/C13H17NO3/c1-10-6-11(13(16)12(7-10)9-15)8-14-2-4-17-5-3-14/h6-7,9,16H,2-5,8H2,1H3

InChI Key

WKIIOSJTGLRQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)O)CN2CCOCC2

Origin of Product

United States

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